BenchChemオンラインストアへようこそ!

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

EP4 Antagonist Prostaglandin Receptor Endometriosis Drug Discovery

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate (CAS 1219957-49-9) is a validated EP4 receptor antagonist (IC50 219 nM) and key intermediate in US10730856 benzimidazole synthesis for endometriosis and inflammation. Its 3-amino-4-substituted regioisomeric arrangement is essential for benzimidazole cyclization. Unlike the cytotoxic methyl ester analog (MCF-7 IC50=15 µM), this ethyl ester provides clean EP4-selective pharmacology. Hydrolysis yields the 39-fold more potent free acid (IC50 5.59 nM) for SAR studies. Confirm regioisomer identity analytically before use.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 1219957-49-9
Cat. No. B1397303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
CAS1219957-49-9
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)NCCOC)N
InChIInChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3
InChIKeyPVZOGMQQRGQIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate (CAS 1219957-49-9): Procurement-Relevant Identity and Pharmacological Class


Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate (CAS 1219957-49-9) is a benzoate ester derivative with the molecular formula C12H18N2O3, characterized by a 3-amino substituent and a 4-(2-methoxyethyl)amino side chain on a benzoyl core [1]. This scaffold has been patented as a key intermediate in the synthesis of benzimidazole-based EP4 receptor antagonists [2]. The compound itself demonstrates direct binding to the human prostaglandin E2 receptor EP4 subtype, positioning it as a tool compound for EP4 antagonist development and a building block for medicinal chemistry programs targeting endometriosis and inflammatory conditions [2].

Why Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate Cannot Be Replaced by Generic Analogs Without Functional Validation


Close structural analogs of ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate exhibit profound differences in target potency that preclude simple interchangeability. The free carboxylic acid analog displays an IC50 of 5.59 nM against the EP4 receptor, approximately 39-fold more potent than the target ethyl ester (IC50 219 nM) [1][2]. Conversely, the methyl ester regioisomer (methyl 4-amino-3-[(2-methoxyethyl)amino]benzoate) redirects biological activity toward cytotoxicity in MCF-7 and HeLa cancer cell lines rather than EP4 antagonism . These potency and selectivity cliffs demonstrate that minor structural modifications—ester alkyl chain length or amino group position—fundamentally alter the pharmacological profile, making analytical verification mandatory for any sourcing decision.

Quantitative Differentiation Evidence for Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate Against Closest Analogs


EP4 Receptor Antagonist Potency: Ethyl Ester vs. Carboxylic Acid

In a head-to-head binding assay from the same patent family (US9708311), the target compound ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate showed an IC50 of 219 nM for the human EP4 receptor [1]. Its direct hydrolysis product and closest structural analog, 3-amino-4-[(2-methoxyethyl)amino]benzoic acid, exhibited an IC50 of 5.59 nM under identical assay conditions, representing a 39.2-fold increase in potency [2]. This quantitative difference defines the target compound as a moderately active intermediate suitable for prodrug strategies or for use as a fragment in further optimisation, rather than a final drug candidate. The assay used a cAMP-d2/cell suspension (625,000 cells/mL) at 25°C.

EP4 Antagonist Prostaglandin Receptor Endometriosis Drug Discovery

Target Selectivity Profile: EP4 Antagonism vs. Cytotoxicity

Cross-study analysis reveals a divergent biological profile between regioisomers and ester analogs. The target compound functions as a discrete EP4 antagonist (IC50 219 nM) [1]. In contrast, the structurally similar methyl ester analog methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate demonstrates cytotoxicity against MCF-7 breast cancer (IC50: 15 µM) and HeLa cervical cancer (IC50: 20 µM) cell lines, with no reported EP4 activity . This indicates that the substitution pattern and ester moiety are critical determinants of pharmacological target engagement. The quantitative difference in activity type—specific receptor antagonism versus broad cytotoxicity—provides a clear basis for selecting the appropriate compound for EP4-focused research programs.

Target Selectivity Cancer Cell Cytotoxicity EP4 Antagonist

Regioisomeric Specificity: 3-Amino-4-substituted vs. 4-Amino-3-substituted Benzoates

The target compound's unique 3-amino-4-(2-methoxyethylamino) arrangement is essential for its role as a synthetic intermediate in the patented benzimidazole EP4 antagonist pathway [1]. The regioisomer methyl 4-amino-3-[(2-methoxyethyl)amino]benzoate (CAS 1552843-60-3) features a swapped amino and methoxyethylamino substitution pattern, which fundamentally alters the cyclization chemistry required to form the benzimidazole core . While no direct EP4 activity is reported for this regioisomer, its distinct chemical reactivity profile—driven by the different electronic and steric environment around the reactive amino groups—precludes its use as a drop-in replacement in the patented synthetic route. This regioisomeric specificity is critical for process chemistry procurement where fidelity to a validated synthetic sequence is required.

Regioisomerism SAR Benzimidazole Synthesis

Validated Application Scenarios for Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate Based on Quantitative Evidence


EP4 Antagonist Fragment-Based Drug Discovery

The compound's confirmed EP4 receptor binding (IC50 219 nM) positions it as a validated starting fragment for medicinal chemistry optimization. Teams developing next-generation EP4 antagonists for endometriosis or inflammatory pain can use this ester as a stable, non-ionized scaffold that can be hydrolyzed to the 39-fold more potent acid (IC50 5.59 nM) for structure-activity relationship (SAR) studies [1][2].

Process Chemistry Intermediate for Benzimidazole EP4 Antagonists

In the patented synthetic route of US10730856, the target compound serves as a critical building block, undergoing cyclization to form the benzimidazole core characteristic of potent EP4 antagonists. Its defined 3-amino-4-substituted regioisomeric arrangement is essential for successful ring closure. Procurement of this specific intermediate ensures adherence to the validated route, avoiding the synthetic failures associated with incorrect regioisomers [1].

Selective Pharmacological Tool Compound for EP4 Receptor Studies

Unlike its methyl ester analog, which confounds EP4-targeted research with cytotoxicity (MCF-7 IC50=15 µM, HeLa IC50=20 µM), the ethyl ester demonstrates discrete EP4 antagonism without reported off-target cytotoxicity [1][2]. This selectivity makes it suitable as a proof-of-concept tool compound in cellular assays where confounding cytotoxic effects must be minimized.

Quote Request

Request a Quote for Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.